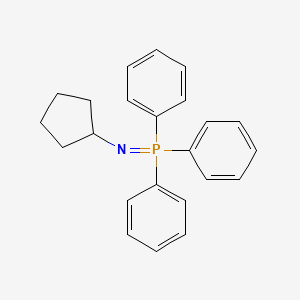
(Cyclopentylimino)(triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanamine,N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H24NP. It is a derivative of cyclopentanamine, where the amine group is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine,N-(triphenylphosphoranylidene)- typically involves the reaction of cyclopentanamine with triphenylphosphine and a suitable halogenating agent. One common method is to react cyclopentanamine with triphenylphosphine in the presence of a halogenating agent such as bromine or iodine. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for Cyclopentanamine,N-(triphenylphosphoranylidene)- are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanamine,N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamine derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclopentanamine,N-(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of Cyclopentanamine,N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its amine and phosphoranylidene groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: A simpler amine derivative of cyclopentane.
Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranylidene derivatives.
Uniqueness
Cyclopentanamine,N-(triphenylphosphoranylidene)- is unique due to the presence of both cyclopentylamine and triphenylphosphoranylidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
85903-63-5 |
|---|---|
Molekularformel |
C23H24NP |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
cyclopentylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H24NP/c1-4-14-21(15-5-1)25(22-16-6-2-7-17-22,23-18-8-3-9-19-23)24-20-12-10-11-13-20/h1-9,14-20H,10-13H2 |
InChI-Schlüssel |
YFSSJDDDNPOUHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


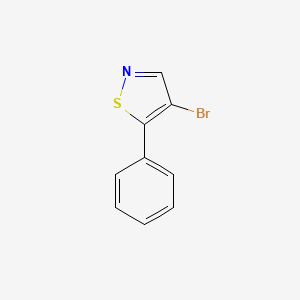
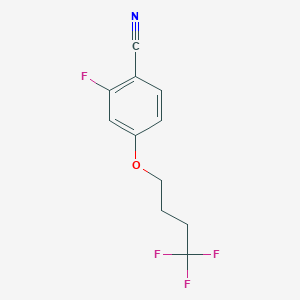
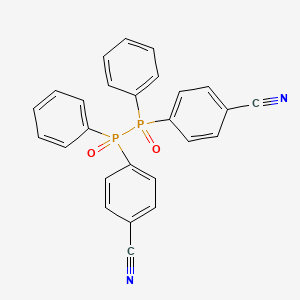
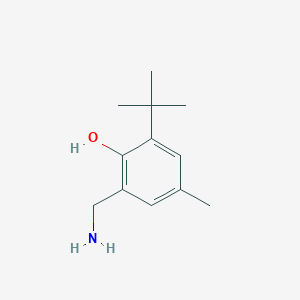
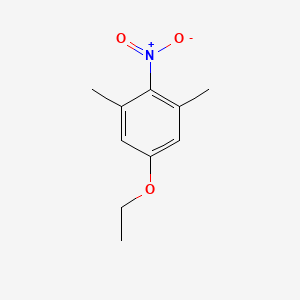
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
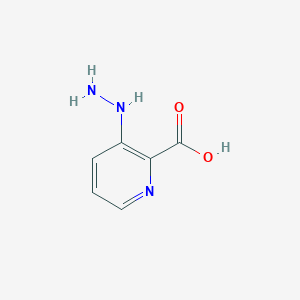
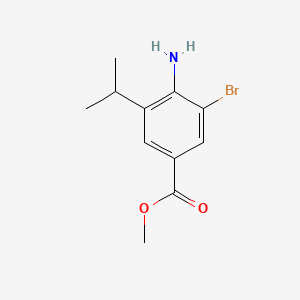

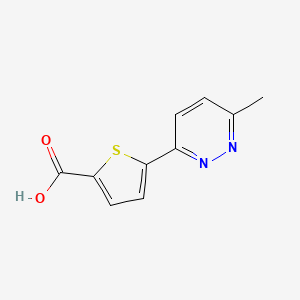
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
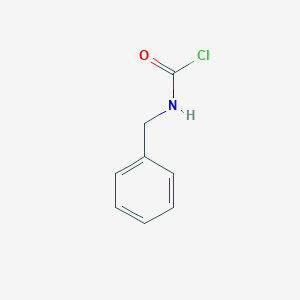
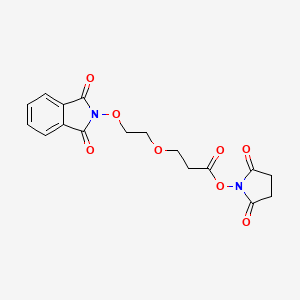
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
